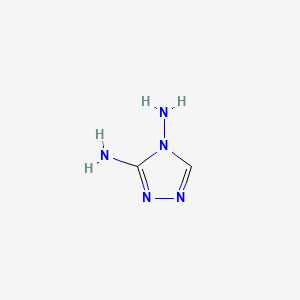

4H-1,2,4-Triazole-3,4-diamine

Descripción general

Descripción

“4H-1,2,4-Triazole-3,4-diamine” is a type of triazole, a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms . Triazoles are known for their broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

The synthesis of “4H-1,2,4-Triazole-3,4-diamine” involves several steps. One method involves the use of triflic anhydride activation followed by microwave-induced cyclodehydration to synthesize 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . Another method involves the use of ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes .

Molecular Structure Analysis

The molecular structure of “4H-1,2,4-Triazole-3,4-diamine” is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms . The structure can be viewed using Java or Javascript .

Chemical Reactions Analysis

The chemical reactions involving “4H-1,2,4-Triazole-3,4-diamine” are diverse. For instance, Cu (II) catalyzes the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides . Upon prolonging the reaction time, the in situ generated thiones are transformed to 4,5-disubstituted 1,2,4-triazoles via a desulfurization process .

Aplicaciones Científicas De Investigación

Pharmaceutical Chemistry

4H-1,2,4-Triazole-3,4-diamine: serves as a core structure in various pharmaceuticals due to its ability to form hydrogen bonds and dipole interactions with biological receptors . It’s a key pharmacophore in drugs like Fluconazole and Anastrozole , which are used for their antifungal and antitumoral properties, respectively .

Agrochemistry

In the field of agrochemistry, this compound has been utilized for its biological properties. It’s involved in the synthesis of compounds that exhibit antimicrobial activity, which is crucial for protecting crops from various diseases .

Materials Science

4H-1,2,4-Triazole-3,4-diamine: derivatives have applications in materials science, particularly as corrosion inhibitors. This is vital for extending the life of metals in industrial applications .

Optoelectronics

Due to their emission properties, derivatives of this compound find use in optoelectronics. They are key in developing materials that emit light, which is essential for devices like LEDs and solar cells .

Medicinal Applications

This compound’s derivatives are significant in medicine, with applications ranging from antifungal to anticancer treatments. They are part of the structure of several clinically important therapeutic agents .

Organic Catalysts

The compound is also used in the synthesis of organic catalysts. These catalysts are important for facilitating various chemical reactions, which can lead to the development of new pharmaceuticals and materials .

Safety and Hazards

Direcciones Futuras

The future research directions for “4H-1,2,4-Triazole-3,4-diamine” could involve exploring its potential applications in various fields such as medicine and agrochemistry . Additionally, incorporating a methylene bridge in a 3,4-diamino-1,2,4-triazole ring can effectively support the progress of mechanically insensitive and thermally stable energetic compounds .

Mecanismo De Acción

Target of Action

4H-1,2,4-Triazole-3,4-diamine, also known as Guanazole , primarily targets the enzyme ribonucleoside-diphosphate reductase (EC 1.17.4.1) . This enzyme plays a crucial role in DNA synthesis, as it is responsible for the reduction of ribonucleoside diphosphates into deoxyribonucleoside diphosphates, which are the building blocks of DNA .

Mode of Action

As an inhibitor of ribonucleoside-diphosphate reductase, 4H-1,2,4-Triazole-3,4-diamine binds to the enzyme and prevents it from catalyzing the reduction process . This interaction disrupts the production of deoxyribonucleoside diphosphates, thereby inhibiting DNA synthesis .

Biochemical Pathways

The primary biochemical pathway affected by 4H-1,2,4-Triazole-3,4-diamine is the DNA synthesis pathway . By inhibiting ribonucleoside-diphosphate reductase, the compound disrupts the conversion of ribonucleoside diphosphates into deoxyribonucleoside diphosphates . This disruption affects the downstream process of DNA synthesis, potentially leading to cell cycle arrest and apoptosis .

Result of Action

The inhibition of DNA synthesis by 4H-1,2,4-Triazole-3,4-diamine can lead to cell cycle arrest and apoptosis , particularly in rapidly dividing cells . This makes the compound a potential antineoplastic agent , useful in the treatment of various types of cancer .

Action Environment

The action, efficacy, and stability of 4H-1,2,4-Triazole-3,4-diamine can be influenced by various environmental factors. For instance, the compound has been studied as a heat-resistant energetic material, suggesting that it maintains stability and efficacy under high-temperature conditions . .

Propiedades

IUPAC Name |

1,2,4-triazole-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N5/c3-2-6-5-1-7(2)4/h1H,4H2,(H2,3,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVICLQXCPOEFTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(N1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60959060 | |

| Record name | 5-Imino-1,5-dihydro-4H-1,2,4-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38104-45-9 | |

| Record name | 5-Imino-1,5-dihydro-4H-1,2,4-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

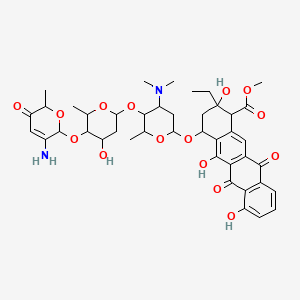

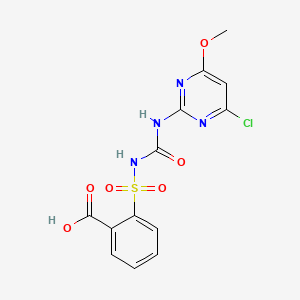

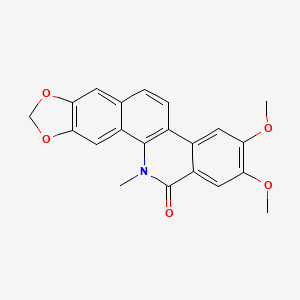

Feasible Synthetic Routes

Q & A

Q1: What are the antimicrobial properties of derivatives containing the 4H-1,2,4-Triazole-3,4-diamine scaffold?

A1: Studies have explored the antimicrobial potential of various compounds derived from 4H-1,2,4-Triazole-3,4-diamine. For instance, 4-(substituted phenyl)-5-[(quinolin-8-yloxy) methyl]-4H-1,2,4-triazole-3-thiol, N³-(4-substituted phenyl)-5-[(quinolin-8-yloxy) methyl]-4H-1,2,4-triazole-3,4-diamine, and N-(4-substituted phenyl)-5-[(quinolin-8-yloxy) methyl]-1,3,4-thiadiazol-2-amine derivatives were synthesized and evaluated for their in vitro activity against gram-positive (S. aureus) and gram-negative (E. coli) bacteria. [] Notably, some compounds exhibited promising antibacterial activity comparable to standard drugs like Loxacin and Ketoconazole. [] Further research is needed to elucidate the specific mechanisms of action and explore potential applications.

Q2: Can 4H-1,2,4-Triazole-3,4-diamine be used to synthesize energetic materials, and what are their properties?

A2: Yes, 4H-1,2,4-Triazole-3,4-diamine serves as a building block for energetic materials. Researchers successfully synthesized 5-((1H-tetrazol-5-yl)methyl)-4H-1,2,4-triazole-3,4-diamine (TMT), a compound with low sensitivity to impact and friction, making it significantly safer to handle than traditional explosives like RDX and TNT. [] TMT also exhibits a high detonation velocity (8.417 km/s) and promising thermal decomposition behavior. [] Various salts of TMT have been investigated, revealing potential applications as propellants and gas generators due to their high thermal stability, impressive gas production, and low mechanical sensitivities. []

Q3: How is the structure of 4H-1,2,4-Triazole-3,4-diamine derivatives elucidated?

A3: Researchers utilize various spectroscopic techniques to characterize the structure of synthesized 4H-1,2,4-Triazole-3,4-diamine derivatives. Common methods include Infrared (IR) spectroscopy and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. [] IR spectroscopy helps identify functional groups present in the molecule by analyzing the characteristic vibrations of chemical bonds. [] 1H NMR spectroscopy provides insights into the arrangement of hydrogen atoms within the molecule, further confirming the structure. [] These techniques are crucial for verifying the successful synthesis and understanding the structural properties of novel derivatives.

Q4: What is the role of single-crystal X-Ray diffraction in understanding the coordination chemistry of 4H-1,2,4-Triazole-3,4-diamine?

A4: Single-crystal X-Ray diffraction is a powerful technique used to determine the three-dimensional structure of crystalline compounds, including metal complexes. In a study involving the synthesis and characterization of a cadmium complex with 5-methyl-4H-1,2,4-triazole-3,4-diamine as the ligand, single-crystal X-Ray diffraction revealed the distorted octahedral geometry around the cadmium atom. [] The technique also elucidated the coordination environment, showing the cadmium atom bound to two nitrogen atoms from the ligand and four chloride ions. [] This structural information is crucial for understanding the coordination chemistry and potential applications of such metal complexes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Furanyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylthio)ethanone](/img/structure/B1205171.png)

![N-[3-carbamoyl-5-[diethylamino(oxo)methyl]-4-methyl-2-thiophenyl]carbamic acid methyl ester](/img/structure/B1205177.png)

![2-Propenamide, n-[2-(1-b-d-glucopyranosyl-1h-imidazol-4-yl)ethyl]-n-methyl-3-phenyl-,(2e)-](/img/structure/B1205181.png)

![2-[(11S,13S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B1205182.png)